Product packaging for Bicyclo[3.2.0]heptane-6-carbaldehyde(Cat. No.:)

Bicyclo[3.2.0]heptane-6-carbaldehyde

Cat. No.: B15241783
M. Wt: 124.18 g/mol
InChI Key: YYHPJAXFEADCQW-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-6-carbaldehyde is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The bicyclo[3.2.0]heptane scaffold is a privileged structure in pharmaceutical research due to its three-dimensional rigidity, which can improve binding affinity and selectivity towards biological targets, as well as optimize physicochemical properties of drug candidates . This specific aldehyde functionalization offers a versatile handle for synthetic elaboration. The carbonyl group is highly amenable to further chemical transformations, such as reductive amination to incorporate nitrogen-containing motifs, or conversion to other valuable functional groups like alcohols or carboxylic acids. The strategic value of the bicyclo[3.2.0]heptane core has been demonstrated in the synthesis of complex bioactive molecules and novel materials . Furthermore, recent advances in synthetic methodology, including palladium-catalyzed C–H activation cascades, have enabled more efficient and diastereoselective access to highly functionalized bicyclo[3.2.0]heptane derivatives, underscoring the ongoing relevance of this scaffold in contemporary organic synthesis . As a key synthetic intermediate, this compound provides researchers with a critical starting point for constructing diverse molecular architectures, exploring new chemical space, and developing novel therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-6-carbaldehyde

InChI

InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2

InChI Key

YYHPJAXFEADCQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Bicyclo[3.1.1]heptane-3-carbaldehyde Derivatives

  • Example : 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde (CAS: 60113-43-1)
    • Structure : The bicyclo[3.1.1] system features a fused three- and five-membered ring, distinct from the [3.2.0] system. The carbaldehyde group at position 3 introduces steric interactions with the 2,6,6-trimethyl substituents.
    • Reactivity : Steric hindrance from methyl groups likely reduces nucleophilic attack at the aldehyde compared to the unsubstituted bicyclo[3.2.0] analogue.

Bicyclo[4.2.0]oct-2-ene Derivatives

  • Example: exo-Substituted bicyclo[4.2.0]oct-2-enes Structure: Larger eight-membered bicyclic framework with additional ring strain. Reactivity: Linear free energy relationships (LFER) show comparable substituent effects (σp correlation) to bicyclo[3.2.0]hept-2-enes.

Electronic and Kinetic Behavior

Electron-Deficient Radical Centers

  • Bicyclo[3.2.0]hept-2-ene derivatives (e.g., exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene) exhibit electron-deficient radical centers with significant resonance contributions. In contrast, bicyclo[4.2.0]oct-2-enes show minor CPC product contributions in thermal profiles, suggesting divergent radical stabilization pathways .

Thermal Stability

  • Pyrolysis of bicyclo[3.2.0]heptan-6-one yields cyclopentene and ketene, akin to cyclobutanone decomposition . In comparison, bicyclo[4.2.0]octan-7-one produces cyclohexene and ketene under similar conditions, highlighting the influence of ring size on decomposition products .

Physicochemical Properties

Compound Molecular Formula CAS Number Key Feature(s) Reference
Bicyclo[3.2.0]heptane-6-carbaldehyde C₈H₁₀O Not Provided Predominant endo conformation; short five-membered ring bonds
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde C₁₁H₁₈O 60113-43-1 Steric hindrance from methyl groups; bicyclo[3.1.1] framework
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane C₇H₁₃NO 1389264-30-5 Nitrogen substitution; hydroxylmethyl functionalization

Key Research Findings

Conformational Rigidity : The endo conformation of bicyclo[3.2.0]heptane derivatives confers thermal stability but limits ring-opening reactivity compared to bicyclo[3.3.0] systems .

Substituent Effects : Electron-withdrawing groups enhance radical stabilization in bicyclo[3.2.0] systems, whereas steric bulk in bicyclo[3.1.1] analogues reduces aldehyde reactivity .

Synthetic Versatility : Bicyclo[3.2.0] frameworks are pivotal intermediates for spiro-oxirane and expanded bicyclo[3.3.0] systems, underscoring their utility in complex organic syntheses .

Biological Activity

Bicyclo[3.2.0]heptane-6-carbaldehyde is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by two fused cyclopentane rings with an aldehyde functional group at the 6-position. The molecular formula is C8H10OC_8H_{10}O, with a molecular weight of approximately 138.16 g/mol. The structural attributes contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound shows activity against certain bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Bicyclo[3.2.0]heptane derivatives have been investigated for their ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and optimizing therapeutic applications.
  • Biotransformation : Research has shown that this compound can undergo biotransformation processes mediated by enzymes such as alcohol dehydrogenases (ADHs), leading to the formation of biologically active metabolites .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antibiotic agent.

Case Study 2: Enzyme Inhibition

In a comparative analysis, this compound was evaluated alongside other bicyclic compounds for their ability to inhibit the enzyme PBP2a, which is associated with antibiotic resistance in Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a binding affinity comparable to known inhibitors, suggesting its potential as a scaffold for developing novel antibiotics targeting resistant strains.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]octaneBicyclicLarger ring system; different reactivity
1,5-Dimethyl-bicyclo[3.2.0]heptane-6-carbaldehydeMethyl-substitutedAdditional methyl groups alter properties
2,6-Diaza-bicyclo[3.2.0]heptane-6-carbaldehydeNitrogen-containingIncorporation of nitrogen affects biological activity

This table illustrates the diversity among bicyclic compounds and highlights the unique structural features of this compound that may influence its biological activity.

Q & A

Q. Methodological Guidance

  • X-ray Crystallography : Resolves bridgehead stereochemistry and ring puckering. For example, cis-3-azabicyclo[3.2.0]heptane-2,4-dione derivatives show precise bond angles (e.g., C3–C4–C5 = 98.2°) .
  • NMR : ¹H and ¹³C NMR distinguish endo/exo conformers. In bicycloheptane, bridgehead protons exhibit distinct coupling patterns (J = 4–6 Hz) .
  • IR/Raman : Detect low-frequency vibrations (<500 cm⁻¹) indicative of ring strain and conformational rigidity .

How is this compound applied in asymmetric catalysis or natural product synthesis?

Q. Advanced Applications

  • Catalysis : Chiral cis-β-amino alcohol derivatives serve as ligands for asymmetric hydrogenations. For example, enantiopure 7-aminobicyclo[3.2.0]hept-2-en-6-ol induces >90% ee in ketone reductions .
  • Natural Products : The compound is a precursor to sesquiterpenes (e.g., hirsutene, coriolin) via Diels-Alder or photochemical rearrangements. Enantiomeric purity is achieved using (−)-(1S,4R)-camphanic acid chloride resolution .

How can researchers address discrepancies between computational predictions and experimental reactivity data?

Q. Data Contradiction Analysis

  • Case Study : MM2 predicts 99% endo population, but early electron diffraction studies suggested exo dominance. Resolution involved:
    • Multi-method Validation : Cross-referencing IR, Raman, and microwave data confirmed endo preference.
    • Energy Barriers : Calculations showed exo forms are 19.5 kJ/mol higher in energy, making them undetectable at RT .
  • Recommendation : Use hybrid DFT-MM2 approaches to refine torsional parameters and validate with temperature-dependent NMR .

What strategies improve regioselectivity in functionalizing this compound?

Q. Synthetic Optimization

  • Bridgehead Functionalization : Photocatalytic Minisci-like reactions introduce heterocycles (e.g., pyridines) at the bridgehead with >80% regioselectivity .
  • Reduction : Zn/HAc selectively reduces ketones to alcohols without disrupting the bicyclic framework .
  • Oxidation : Pb(OAc)₄ decarboxylates bridgehead carboxylic acids to ketones, enabling further derivatization .

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